molecular formula C11H10Cl2N2O2S B2921324 4,5-Dichloro-2-methyl-1-[(2-methylimidazolyl)sulfonyl]benzene CAS No. 898639-52-6

4,5-Dichloro-2-methyl-1-[(2-methylimidazolyl)sulfonyl]benzene

Cat. No.: B2921324
CAS No.: 898639-52-6
M. Wt: 305.17
InChI Key: QNDWFGVPOZXRQU-UHFFFAOYSA-N
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Description

4,5-Dichloro-2-methyl-1-[(2-methylimidazolyl)sulfonyl]benzene is an organic compound characterized by the presence of two chlorine atoms, a methyl group, and a sulfonyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dichloro-2-methyl-1-[(2-methylimidazolyl)sulfonyl]benzene typically involves multiple steps:

    Chlorination: The starting material, 2-methylbenzene, undergoes chlorination to introduce chlorine atoms at the 4 and 5 positions. This can be achieved using chlorine gas in the presence of a catalyst such as iron(III) chloride.

    Sulfonylation: The chlorinated intermediate is then subjected to sulfonylation. This involves reacting the intermediate with a sulfonyl chloride derivative, such as 2-methylimidazole-1-sulfonyl chloride, under basic conditions (e.g., using a base like triethylamine) to form the desired sulfonylated product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and concentration) ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The sulfonyl group can participate in redox reactions, potentially leading to the formation of sulfoxides or sulfones.

    Coupling Reactions: The benzene ring allows for various coupling reactions, such as Suzuki or Heck coupling, to introduce additional functional groups.

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, and alcohols.

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium, copper, and iron-based catalysts for coupling reactions.

Major Products

    Substituted Derivatives: Products where chlorine atoms are replaced by other functional groups.

    Oxidized or Reduced Forms: Sulfoxides, sulfones, or reduced sulfonyl derivatives.

    Coupled Products: Compounds with additional aromatic or aliphatic groups attached to the benzene ring.

Scientific Research Applications

4,5-Dichloro-2-methyl-1-[(2-methylimidazolyl)sulfonyl]benzene has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

    Biological Studies: Researchers use it to study the effects of sulfonylated aromatic compounds on biological systems, including their potential as antimicrobial or anticancer agents.

    Chemical Synthesis: It is employed as an intermediate in the synthesis of more complex molecules, facilitating the exploration of new chemical reactions and pathways.

Mechanism of Action

The mechanism of action of 4,5-Dichloro-2-methyl-1-[(2-methylimidazolyl)sulfonyl]benzene depends on its application:

    Enzyme Inhibition: In medicinal chemistry, the compound may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity.

    Receptor Modulation: It can interact with cellular receptors, altering signal transduction pathways and influencing cellular responses.

    Chemical Reactivity: The presence of reactive functional groups (chlorine, sulfonyl) allows the compound to participate in various chemical reactions, forming new bonds and structures.

Comparison with Similar Compounds

Similar Compounds

    4,5-Dichloro-2-methylbenzene: Lacks the sulfonyl group, making it less reactive in certain chemical reactions.

    2-Methyl-1-[(2-methylimidazolyl)sulfonyl]benzene:

    4,5-Dichloro-1-[(2-methylimidazolyl)sulfonyl]benzene: Similar structure but without the methyl group, which can influence its chemical properties and reactivity.

Uniqueness

4,5-Dichloro-2-methyl-1-[(2-methylimidazolyl)sulfonyl]benzene is unique due to the combination of chlorine atoms, a methyl group, and a sulfonyl group attached to the benzene ring. This unique structure imparts specific reactivity and stability, making it valuable for various scientific and industrial applications.

Properties

IUPAC Name

1-(4,5-dichloro-2-methylphenyl)sulfonyl-2-methylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10Cl2N2O2S/c1-7-5-9(12)10(13)6-11(7)18(16,17)15-4-3-14-8(15)2/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNDWFGVPOZXRQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)N2C=CN=C2C)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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